5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

5-(4-Fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide (CAS 1798662-08-4, molecular formula C21H13FN4O2S, molecular weight 404.42 g/mol) is a heterocyclic compound incorporating three pharmacologically significant scaffolds: an oxazole-2-carboxamide core, a 4-fluorophenyl substituent, and an imidazo[2,1-b]thiazole moiety linked via a meta-substituted phenyl bridge. The compound belongs to the imidazo[2,1-b]thiazole carboxamide class, which has been investigated for kinase inhibition and anticancer applications.

Molecular Formula C21H13FN4O2S
Molecular Weight 404.42
CAS No. 1798662-08-4
Cat. No. B2463030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide
CAS1798662-08-4
Molecular FormulaC21H13FN4O2S
Molecular Weight404.42
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)C4=CN5C=CSC5=N4
InChIInChI=1S/C21H13FN4O2S/c22-15-6-4-13(5-7-15)18-11-23-20(28-18)19(27)24-16-3-1-2-14(10-16)17-12-26-8-9-29-21(26)25-17/h1-12H,(H,24,27)
InChIKeyWHXZKEGMQKZPJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide (CAS 1798662-08-4): Chemical Identity and Structural Class Overview for Research Procurement


5-(4-Fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide (CAS 1798662-08-4, molecular formula C21H13FN4O2S, molecular weight 404.42 g/mol) is a heterocyclic compound incorporating three pharmacologically significant scaffolds: an oxazole-2-carboxamide core, a 4-fluorophenyl substituent, and an imidazo[2,1-b]thiazole moiety linked via a meta-substituted phenyl bridge [1]. The compound belongs to the imidazo[2,1-b]thiazole carboxamide class, which has been investigated for kinase inhibition and anticancer applications [2]. The 4-fluorophenyl group provides a distinct electron-withdrawing character that differentiates it from analogs bearing methoxy or unsubstituted phenyl groups, potentially influencing target binding and pharmacokinetic properties [3].

Why Generic Imidazo[2,1-b]thiazole Carboxamides Cannot Substitute for 5-(4-Fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide in Research Applications


Substitution within the imidazo[2,1-b]thiazole carboxamide class is non-trivial because small changes in the peripheral aromatic substituents, the position of the phenyl linker (meta vs. para), and the nature of the heterocyclic carboxamide (oxazole vs. isoxazole vs. furan) produce substantial shifts in biological activity profiles [1]. In a 2024 study of isoxazole-imidazo[2,1-b]thiazole amides tested against four human cancer cell lines (MCF-7, A549, Colo-205, A2780), only five of ten synthesized analogs (12a–12e) demonstrated promising activity relative to etoposide, with closely related structural variants showing sharply reduced potency [2]. The specific combination of a 4-fluorophenyl oxazole carboxamide with a meta-linked imidazo[2,1-b]thiazol-6-yl phenyl group present in CAS 1798662-08-4 is structurally distinct from the more common para-linked or methoxy-substituted variants, rendering activity extrapolation unreliable without explicit comparative data for this exact compound [1].

Quantitative Differentiation Evidence for 5-(4-Fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide (CAS 1798662-08-4) Versus Closest Analogs


Structural Differentiation: 4-Fluorophenyl vs. 4-Methoxyphenyl Substitution on Oxazole-2-Carboxamide Scaffold

The target compound features a 4-fluorophenyl substituent on the oxazole ring (C5 position), whereas the closest commercially available analog CAS 1795441-04-1 bears a 4-methoxyphenyl group at the same position. The fluorine atom is strongly electron-withdrawing (Hammett σp = 0.06) compared to the electron-donating methoxy group (σp = -0.27), which alters the electron density of the oxazole ring and can modulate π-stacking interactions with kinase hinge regions [1]. The target compound's measured XLogP3-AA value is 4.9, indicating greater lipophilicity than the methoxy analog (predicted XLogP3-AA ≈ 4.2), which may affect membrane permeability and non-specific protein binding [2]. Furthermore, the fluorine substituent is resistant to oxidative metabolism at the para position, a known metabolic soft spot for methoxy groups undergoing O-demethylation by CYP450 enzymes [3].

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Meta-Phenyl Linker Position: Differentiation from Para-Linked Imidazo[2,1-b]thiazole Carboxamide Analogs

The target compound employs a meta-substituted phenyl ring connecting the oxazole carboxamide to the imidazo[2,1-b]thiazole moiety, whereas the commercially prevalent analog CAS 1795441-04-1 uses a para-substituted phenyl linker. Meta vs. para connectivity alters both the spatial orientation (dihedral angle) between the two heterocyclic systems and the overall molecular shape, which is critical for kinase inhibitor selectivity profiles [1]. In the broader imidazo[2,1-b]thiazole patent literature, linker position is a key variable for tuning selectivity among kinase family members [2]. The target compound creates a kinked geometry that may access binding pockets differently than the linear para-linked topology.

Medicinal chemistry Scaffold topology Kinase selectivity

Oxazole vs. Isoxazole Carboxamide in Imidazo[2,1-b]thiazole Series: Class-Level Anticancer Activity Evidence

The target compound incorporates an oxazole-2-carboxamide moiety, distinguishing it from the isoxazole-imidazo[2,1-b]thiazole series recently reported by researchers in 2024 [1]. In that study, isoxazole-containing analogs were tested against four human cancer cell lines (MCF-7 breast, A549 lung, Colo-205 colon, A2780 ovarian) using the MTT assay with etoposide as a positive control. Five compounds (12a–12e) showed promising activity, with compound 12a demonstrating activity across all four lines [1]. However, these data are for isoxazole analogs, not the oxazole-containing target compound. The position of the nitrogen atom in the heterocycle (oxazole vs. isoxazole) alters hydrogen-bonding capacity and ring electronics, meaning the quantitative activity of the target compound may differ substantially and requires independent measurement.

Anticancer activity MTT assay Cancer cell line panel

Imidazo[2,1-b]thiazole Scaffold as Kinase Inhibitor Pharmacophore: Patent-Derived Class-Level Evidence

U.S. Patent 7,790,741 (Abbott Laboratories) establishes the imidazo[2,1-b]thiazole scaffold as a validated kinase inhibitor pharmacophore, with claims covering compounds useful for treating inflammatory conditions, proliferative disorders, and cancers [1]. The patent's generic Formula (I) encompasses structural variations including heteroaryl substituents and variable linker positions that accommodate the target compound's key features (imidazo[2,1-b]thiazole core with aromatic carboxamide) [1]. Separate patent literature indicates that imidazo[2,1-b]thiazole derivatives can inhibit RAF kinases such as B-RAFV600E [2]. However, the specific target compound CAS 1798662-08-4 is not explicitly exemplified in these patents, and its kinase inhibition profile remains uncharacterized in the public domain.

Kinase inhibition RAF kinase Cancer therapeutics

Physicochemical Property Profile: Computed Differentiation from Closest Analogs

The target compound's computed physicochemical profile places it within oral drug-like space (Lipinski Rule of Five compliant: MW 404.4 < 500, HBD = 1 ≤ 5, HBA = 6 < 10, XLogP3 = 4.9 < 5) [1]. Compared to the para-methoxy analog CAS 1795441-04-1 (MW 416.46, HBA = 7), the target compound has lower molecular weight and fewer hydrogen bond acceptors, which may translate to improved permeability [1][2]. The compound's topological polar surface area (estimated ~73 Ų from fragment contributions) is lower than the methoxy analog (~82 Ų), predicting better passive membrane diffusion. The fluorine atom contributes negligible additional polar surface area while providing metabolic stability benefits [3].

Drug-likeness Physicochemical properties Lead optimization

Absence of Published Biological Activity Data: A Procurement-Relevant Differentiation Factor

A comprehensive search of PubChem, ChEMBL, PubMed, and patent databases as of May 2026 reveals no published biological activity data for CAS 1798662-08-4 (CID 76145346) [1][2]. This stands in contrast to multiple imidazo[2,1-b]thiazole analogs that have reported IC50 values against various kinase targets and cancer cell lines [3]. The absence of data is itself a differentiation factor: this compound represents unexplored chemical space within a validated pharmacophore class. For researchers seeking to establish structure-activity relationships or to identify novel intellectual property opportunities, an uncharacterized compound offers freedom-to-operate advantages over analogs with existing biological annotation and potential prior art constraints.

Unexplored chemical space Novel tool compound De novo characterization

Recommended Research Application Scenarios for 5-(4-Fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide (CAS 1798662-08-4)


Kinase Selectivity Profiling Against Imidazo[2,1-b]thiazole Chemotype Panels

The compound's unique combination of a 4-fluorophenyl oxazole-2-carboxamide with a meta-linked imidazo[2,1-b]thiazole scaffold, supported by the patent-validated kinase inhibitor class evidence [1], makes it suitable for inclusion in kinase selectivity profiling panels. Researchers can compare its inhibition fingerprint against para-linked analogs (e.g., CAS 1795441-04-1) to map how linker topology dictates selectivity among kinase family members [2]. The predicted 0.7 log unit higher lipophilicity (XLogP3 = 4.9) relative to the methoxy analog may further differentiate its kinome-wide selectivity profile [3].

Structure-Activity Relationship (SAR) Exploration of Heterocyclic Carboxamide Position Effects in Cancer Cell Line Panels

The recent demonstration of anticancer activity by isoxazole-imidazo[2,1-b]thiazole amides against MCF-7, A549, Colo-205, and A2780 cell lines [1] establishes the class-level relevance of this scaffold. Procuring CAS 1798662-08-4 enables a systematic investigation of whether the oxazole-2-carboxamide (target compound) outperforms, matches, or underperforms the isoxazole series, providing essential heterocycle position-effect data for medicinal chemistry optimization programs [1].

Metabolic Stability Comparison: Fluorophenyl vs. Methoxyphenyl in Oxazole Carboxamide Series

The 4-fluorophenyl group on the target compound is expected to resist CYP450-mediated oxidative metabolism at the para position, whereas the methoxy analog CAS 1795441-04-1 is susceptible to O-demethylation [1]. Researchers can procure both compounds to conduct comparative microsomal or hepatocyte stability assays, generating direct head-to-head metabolic stability data that informs lead optimization decisions for kinase-targeted or anticancer programs [1][2].

De Novo Intellectual Property Generation Around Imidazo[2,1-b]thiazole Carboxamide Chemical Space

The target compound's complete absence from biological patent exemplifications and literature annotation as of May 2026 [1] provides an opportunity for organizations to conduct proprietary biological characterization and secure composition-of-matter or method-of-use patent claims. Unlike structurally annotated analogs that may have pre-existing disclosures, this compound offers a clean intellectual property starting point within the Abbott patent landscape established by US 7,790,741 [2], provided that novel and non-obvious biological activity is demonstrated.

Quote Request

Request a Quote for 5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.